Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with an ethyl ester and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate typically involves the reaction of 4-bromothiophene-2-carbaldehyde with piperidine-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring and bromothiophene moiety may play crucial roles in binding to these targets and eliciting a biological response .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate
- Ethyl 1-methyl-4-piperidinecarboxylate
- Ethyl 4-{[(4-bromothiophen-2-yl)methyl]amino}piperidine-1-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromothiophene moiety enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-2-17-13(16)10-3-5-15(6-4-10)8-12-7-11(14)9-18-12/h7,9-10H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMLRXZVCRQAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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